molecular formula C16H16ClNO B336721 4-chloro-N-(2-isopropylphenyl)benzamide

4-chloro-N-(2-isopropylphenyl)benzamide

Cat. No.: B336721
M. Wt: 273.75 g/mol
InChI Key: HFBRIBBFDLIEDL-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-isopropylphenylamine moiety. The 2-isopropylphenyl group introduces steric bulk and lipophilicity, which may influence physicochemical properties and biological activity compared to simpler aryl or alkyl substituents.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

4-chloro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19)

InChI Key

HFBRIBBFDLIEDL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of 4-chloro-N-(2-isopropylphenyl)benzamide with similar compounds:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological/Chemical Role Reference
This compound* C₁₆H₁₆ClNO 273.76 (calc.) ~3.1† 2-Isopropylphenyl, 4-Cl-benzamide Hypothesized enzyme modulation
4-Chloro-N-(4-chlorophenyl)benzamide C₁₃H₉Cl₂NO 280.12 3.8 4-Chlorophenyl, 4-Cl-benzamide Pdcd4 stabilizer
4-Chloro-N-(2-oxo-2-phenylethyl)benzamide C₁₅H₁₂ClNO₂ 273.72 2.90 2-Oxo-phenylethyl, 4-Cl-benzamide Not specified; likely intermediate
4-Chloro-N-(3-fluorobenzyl)benzamide (L1) C₁₄H₁₁ClFNO 275.70 2.85‡ 3-Fluorobenzyl, 4-Cl-benzamide Catalyst in Suzuki coupling
5-Chloro-N-(4-chlorophenyl)-2-sulfamoyl-benzamide C₁₉H₁₃Cl₃N₂O₃S 463.74 4.2§ Sulfonyl, 4-Cl-phenyl Antibacterial/antifungal agent

*Hypothetical values based on structural analogy.
†Estimated using fragment-based methods (e.g., 4-Cl-benzamide logP ≈ 2.5 + isopropylphenyl logP ≈ 0.6).
‡Calculated from (similar fluorophenyl derivative).
§Parchem data for sulfonamide derivatives .

Key Observations :

  • Lipophilicity : The 2-isopropylphenyl group likely increases logP compared to smaller substituents (e.g., 3-fluorobenzyl in L1). However, sulfonamide derivatives (e.g., compound in ) exhibit higher logP due to sulfonyl groups.
  • Steric Effects : The bulky 2-isopropylphenyl group may hinder molecular interactions compared to planar 4-chlorophenyl or linear 2-oxoethyl groups.
  • Molecular Weight : The target compound falls within the range of typical benzamide derivatives (260–460 Da), suggesting favorable bioavailability.
Enzyme Stabilization and Inhibition
  • Sulfonamide Derivatives (): Exhibit antibacterial and antifungal activity, with Pt(II)/Pd(II) complexes showing enhanced efficacy compared to fluconazole and ampicillin .
Hypothetical Activity of this compound

However, steric hindrance could reduce binding affinity to flat enzyme active sites compared to less bulky analogues.

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